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Introduction

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG) is an anionic phospholipid integral

to the formulation of liposomes for various biomedical applications, including drug delivery and

nanomedicine. The negative surface charge imparted by the phosphoglycerol headgroup

enhances the stability of liposomal formulations by minimizing aggregation through electrostatic

repulsion. Sonication is a widely employed technique for the preparation of small unilamellar

vesicles (SUVs) from multilamellar vesicles (MLVs). This method utilizes high-frequency sound

waves to disrupt the larger lipid structures, resulting in a more homogenous population of

smaller vesicles. This document provides a detailed protocol for the formation of DLPG
vesicles using the thin-film hydration method followed by probe sonication.

Principle of the Method

The formation of DLPG vesicles by sonication begins with the creation of a thin lipid film. This

is achieved by dissolving the DLPG lipid in an organic solvent, which is subsequently

evaporated under reduced pressure. The resulting lipid film is then hydrated with an aqueous

buffer, leading to the spontaneous formation of large, multilamellar vesicles (MLVs). These

MLVs are then subjected to sonication. The high-energy ultrasound waves induce cavitation,

which provides the necessary energy to break down the MLVs into smaller, unilamellar vesicles

(SUVs). The final vesicle size, polydispersity, and zeta potential are influenced by factors such

as sonication time, power, and the lipid concentration.
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Quantitative Data Summary
While specific data for DLPG is not readily available in the literature, the following table

presents representative data for vesicles composed of 1,2-dipalmitoyl-sn-glycero-3-phospho-

(1'-rac-glycerol) (DPPG), a closely related anionic phospholipid with a longer acyl chain. These

values can serve as a general guide for the expected characteristics of sonicated

phosphoglycerol vesicles.[1]

Lipid
Composition

Sonication
Cycles

Z-average
Diameter (nm)

Polydispersity
Index (PDI)

Zeta Potential
(mV)

DPPG 20 56.2 ± 0.4 < 0.3 -43 ± 2

DPPC/DPPG

(1:1)
20 77.0 ± 0.8 0.22 ± 0.01 -38.8 ± 0.7

Experimental Protocols
Materials:

1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG)

Chloroform or a chloroform:methanol mixture (2:1, v/v)

Hydration buffer (e.g., phosphate-buffered saline (PBS), pH 7.4)

Nitrogen gas

Round-bottom flask

Rotary evaporator

Water bath

Probe sonicator

Dynamic Light Scattering (DLS) instrument
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Zeta potential analyzer

Protocol:

1. Lipid Film Formation

1.1. Dissolve the desired amount of DLPG in chloroform or a chloroform:methanol mixture in a

round-bottom flask. Ensure the lipid is completely dissolved to form a clear solution.

1.2. Attach the flask to a rotary evaporator.

1.3. Immerse the flask in a water bath set to a temperature above the phase transition

temperature of DLPG.

1.4. Rotate the flask and gradually reduce the pressure to evaporate the organic solvent. This

will result in the formation of a thin, uniform lipid film on the inner surface of the flask.

1.5. To ensure complete removal of the solvent, continue to dry the film under a stream of

nitrogen gas, followed by vacuum desiccation for at least 1-2 hours.

2. Hydration of the Lipid Film

2.1. Hydrate the lipid film by adding the desired volume of the aqueous buffer (e.g., PBS, pH

7.4). The volume of the buffer will determine the final lipid concentration.

2.2. Agitate the flask by hand or using a vortex mixer to disperse the lipid film from the flask

wall. This will result in a milky suspension of multilamellar vesicles (MLVs).

2.3. Allow the suspension to hydrate for approximately 30-60 minutes at a temperature above

the lipid's phase transition temperature.

3. Sonication

3.1. Place the vessel containing the MLV suspension in an ice bath to dissipate heat generated

during sonication.

3.2. Immerse the tip of the probe sonicator into the lipid suspension, ensuring the tip does not

touch the sides or bottom of the vessel.
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3.3. Sonicate the suspension in pulsed intervals (e.g., 30 seconds on, 30 seconds off) to

prevent overheating.[2] The total sonication time will influence the final vesicle size; longer

sonication times generally produce smaller vesicles.[3][4] A total sonication time of 5-15

minutes is a typical starting point.

3.4. Monitor the clarity of the suspension. The milky appearance will transition to a more

translucent or clear solution as the MLVs are converted to SUVs.

4. Post-Sonication Processing

4.1. After sonication, centrifuge the vesicle suspension at a low speed (e.g., 1,000 x g for 10

minutes) to pellet any titanium particles shed from the sonicator probe.

4.2. Carefully collect the supernatant containing the DLPG vesicles.

5. Characterization

5.1. Particle Size and Polydispersity Index (PDI):

Technique: Dynamic Light Scattering (DLS).[5]
Procedure: Dilute a small aliquot of the vesicle suspension with the hydration buffer to a
suitable concentration for measurement. Transfer the diluted sample to a cuvette and
measure the Z-average diameter and PDI.[1]

5.2. Zeta Potential:

Technique: Electrophoretic Light Scattering (ELS).
Procedure: Dilute the vesicle suspension in the appropriate buffer and measure the
electrophoretic mobility to determine the zeta potential.[6] For anionic lipids like DLPG, a
negative zeta potential is expected, with values more negative than -30 mV generally
indicating good colloidal stability.[7]
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Step 1: Lipid Film Formation

Step 2: Hydration

Step 3: Sonication

Step 4: Post-Processing

Step 5: Characterization

Dissolve DLPG in
Organic Solvent

Evaporate Solvent
(Rotary Evaporator)

Dry Lipid Film
(Nitrogen/Vacuum)

Add Aqueous Buffer

Forms MLVs

Agitate/Vortex

Hydrate (Incubate)

Probe Sonication
(Pulsed, on Ice)

Centrifuge to Remove
Titanium Debris

Forms SUVs

Collect Supernatant
(DLPG Vesicles)

Dynamic Light Scattering
(Size, PDI)

Electrophoretic Light Scattering
(Zeta Potential)

Click to download full resolution via product page

Caption: Experimental workflow for DLPG vesicle formation by sonication.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15136493?utm_src=pdf-custom-synthesis
https://www.mdpi.com/2079-4991/13/10/1613
https://pmc.ncbi.nlm.nih.gov/articles/PMC7305028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7305028/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1305501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC1305501/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6447874/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8228697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8228697/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10246558/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10246558/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_DPPG_in_Anionic_Liposome_Formulation.pdf
https://www.benchchem.com/product/b15136493#protocol-for-dlpg-vesicle-formation-by-sonication
https://www.benchchem.com/product/b15136493#protocol-for-dlpg-vesicle-formation-by-sonication
https://www.benchchem.com/product/b15136493#protocol-for-dlpg-vesicle-formation-by-sonication
https://www.benchchem.com/product/b15136493#protocol-for-dlpg-vesicle-formation-by-sonication
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15136493?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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